molecular formula C11H10ClNO B13204889 1-Chloro-5-methoxy-3-methylisoquinoline

1-Chloro-5-methoxy-3-methylisoquinoline

Cat. No.: B13204889
M. Wt: 207.65 g/mol
InChI Key: ZRVASPAKHVWFBT-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-3-methylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their diverse biological activities. This compound, specifically, is characterized by the presence of a chlorine atom at the first position, a methoxy group at the fifth position, and a methyl group at the third position on the isoquinoline ring.

Preparation Methods

Chemical Reactions Analysis

1-Chloro-5-methoxy-3-methylisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common reagents used in these reactions include strong acids or bases, metal catalysts, and specific organic solvents. The major products formed depend on the reaction conditions and the reagents used .

Scientific Research Applications

1-Chloro-5-methoxy-3-methylisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-3-methylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Chloro-5-methoxy-3-methylisoquinoline can be compared with other isoquinoline derivatives such as:

  • 1-Chloro-7-methoxy-3-methylisoquinoline
  • 1-Chloro-5-methoxy-4-methylisoquinoline

These compounds share similar structural features but differ in the position of substituents, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with molecular targets and its overall properties .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

1-chloro-5-methoxy-3-methylisoquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-6-9-8(11(12)13-7)4-3-5-10(9)14-2/h3-6H,1-2H3

InChI Key

ZRVASPAKHVWFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2OC)C(=N1)Cl

Origin of Product

United States

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